Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate (CAS 948015-72-3) is a piperidine derivative featuring a tert-butyl carbamate protective group at the nitrogen atom and a cyanomethyl (-CH₂CN) substituent at the 3-position of the piperidine ring. The tert-butyl group enhances lipophilicity and steric bulk, making the compound a valuable intermediate in pharmaceutical synthesis . The cyanomethyl group serves as a versatile functional group for further derivatization, such as hydrolysis to carboxylic acids or participation in nucleophilic reactions. This compound is primarily utilized in medicinal chemistry for the development of kinase inhibitors, protein degraders, and antidiabetic agents .
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQULYYWNUYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634978 | |
| Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948015-72-3 | |
| Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Steps:
- Starting Material : 1-Boc-3-methanesulfonyloxymethyl-piperidine.
- Reagents : Sodium cyanide (NaCN) as the cyanide source.
- Solvent : A polar aprotic solvent such as dimethylformamide (DMF).
- Conditions :
- The reaction is conducted under reflux to activate the substitution process.
- Sodium cyanide reacts with the methanesulfonyl group to introduce the cyanomethyl functionality.
- Product Isolation :
- The crude product is purified using column chromatography or recrystallization.
Chemical Equation:
$$
\text{1-Boc-3-methanesulfonyloxymethyl-piperidine} + \text{NaCN} \rightarrow \text{tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate}
$$
Direct Cyanation of Piperidine Derivatives
This approach uses piperidine derivatives functionalized for direct cyanation.
Reaction Steps:
- Starting Material : Piperidine derivative with a reactive leaving group at the 3-position.
- Reagents : A cyanation agent such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN).
- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may be added to enhance reactivity.
- Solvent : Acetonitrile or DMF.
- Conditions :
- Mild heating (50–70°C) to facilitate the reaction.
- Stirring under inert gas (e.g., nitrogen or argon) to prevent oxidation.
- Purification :
- The reaction mixture is quenched with water, and the product is extracted using an organic solvent like ethyl acetate.
Chemical Equation:
$$
\text{Piperidine derivative} + \text{KCN/TMSCN} \rightarrow \text{this compound}
$$
Boc Protection Followed by Cyanation
This method involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group before introducing the cyanomethyl group.
Reaction Steps:
Step 1: Boc Protection
- Reagents: Di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA).
- Solvent: Dichloromethane (DCM).
- Conditions: Stirring at room temperature.
Step 2: Cyanation
- Reagents: Sodium cyanide or potassium cyanide.
- Solvent: DMF or acetonitrile.
- Conditions: Reflux under inert atmosphere.
Chemical Equation:
$$
\text{Piperidine} + \text{Boc2O} \rightarrow \text{N-Boc-piperidine}
$$
$$
\text{N-Boc-piperidine} + \text{NaCN/KCN} \rightarrow \text{this compound}
$$
Data Table: Reaction Parameters
| Method | Starting Material | Reagent(s) | Solvent | Temperature | Purification Method |
|---|---|---|---|---|---|
| Substitution of methanesulfonyl | 1-Boc-3-methanesulfonyloxymethyl-piperidine | NaCN | DMF | Reflux | Column Chromatography |
| Direct Cyanation | Piperidine derivative | TMSCN/KCN | Acetonitrile/DMF | 50–70°C | Extraction + Chromatography |
| Boc Protection + Cyanation | Piperidine | Boc2O, NaCN/KCN | DCM + DMF | Room Temp + Reflux | Recrystallization |
Notes on Optimization
- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity of cyanide ions, improving yield.
- Temperature Control : Excessive heating can lead to side reactions; maintaining optimal temperatures is crucial.
- Purification Techniques : Column chromatography is preferred for isolating pure compounds from complex mixtures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is being investigated for its potential roles in drug development due to its structural features that may interact with biological targets. The compound can serve as:
- Chiral Building Block : Its stereocenter allows for the synthesis of enantiomerically pure compounds, which are crucial in pharmacology for targeting specific biological pathways.
- Intermediate in Synthesis : It can be utilized as a precursor in the synthesis of more complex molecules with desired therapeutic properties .
Organic Synthesis
The compound's unique structure makes it valuable in organic synthesis:
- Reactivity : The presence of the carboxylate functional group allows for various chemical transformations, including nucleophilic substitutions and reductions, which can yield diverse derivatives.
- Polymer Development : Its properties may also be harnessed in materials science for developing new polymers or coatings, enhancing their chemical stability and performance.
Research indicates that this compound may exhibit several biological activities:
- Anticancer Potential : Preliminary studies suggest it can inhibit cell proliferation in cancer cell lines, such as U251 glioblastoma cells, potentially through modulation of signaling pathways related to growth and apoptosis .
- Antimicrobial Properties : There are indications of antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.
Case Study 1: Anticancer Activity
A study explored the effects of this compound on U251 glioblastoma cells. Treatment with the compound resulted in a significant decrease in cell proliferation and altered gene expression related to cancer progression. Gene set enrichment analysis revealed pathways associated with tumor metastasis were significantly affected .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the compound's efficacy against resistant bacterial strains. The results indicated promising antimicrobial activity, warranting further exploration into its mechanisms and potential applications in infectious disease treatment.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Positional Isomerism : The 3- vs. 4-substitution on piperidine significantly impacts steric accessibility and electronic properties, influencing reactivity in cross-coupling reactions .
- Functional Group Effects: Cyanomethyl provides a nitrile handle for further modification, while tetrazole enhances solubility and mimics carboxylic acids in drug design .
- Stereochemical Considerations: Enantiomers like (S)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate may offer improved selectivity in chiral environments .
Biological Activity
Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, particularly its (S)-enantiomer, has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and drug development. This compound serves as a versatile building block for synthesizing biologically active molecules that can modulate various biological pathways.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 226.29 g/mol
- IUPAC Name : this compound
This structure includes a piperidine ring substituted with a cyanomethyl group and a tert-butyl ester at the carboxylic acid position, which enhances its lipophilicity and potential biological activity.
This compound acts primarily as a ligand that interacts with specific molecular targets, such as receptors and enzymes. This interaction can modulate their activity, influencing various biological pathways. The compound's ability to selectively bind to these targets makes it valuable for drug development, especially for conditions related to neurological disorders and cardiovascular diseases.
Key Mechanisms Include :
- Receptor Modulation : The compound can influence receptor activity, potentially altering signaling pathways involved in disease processes.
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Biological Activity and Applications
Research indicates that this compound exhibits significant potential in several areas:
- Neurological Disorders : Its ability to modulate neurotransmitter receptors positions it as a candidate for treating conditions like depression or anxiety.
- Cardiovascular Diseases : The compound may influence pathways related to vascular health and heart function.
- Cancer Research : Preliminary studies suggest that derivatives of this compound could impact cell proliferation and survival in cancer cell lines .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₂H₂₀N₂O₂ | Non-chiral variant; lacks stereochemistry |
| N-Boc-3-(Cyanomethyl)piperidine | C₁₃H₁₉N₂O₂ | Contains a Boc protecting group, enhancing stability |
| 3-Cyanomethyl-piperidine-1-carboxylic acid tert-butyl ester | C₁₃H₁₉N₂O₂ | Acidic counterpart; different reactivity profile |
The chiral nature of (S)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate may contribute to its distinct biological activity compared to its non-chiral counterparts.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- In Vitro Studies : Research on U251 glioblastoma cells demonstrated that treatment with related compounds led to decreased cell proliferation and altered gene expression profiles associated with cancer progression .
- Mechanistic Studies : Investigations into the interaction of this compound with various enzymes have revealed its potential as an inhibitor in metabolic pathways, providing insights into its therapeutic applications.
- Pharmacological Profiles : The pharmacokinetics and dynamics of this compound are under investigation, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its efficacy in clinical settings .
Q & A
Q. What are the standard synthetic routes for synthesizing tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the piperidine core via condensation reactions, often using tert-butyl carbamate as a protecting group.
- Step 2 : Introduction of the cyanomethyl group through nucleophilic substitution or alkylation. For example, reaction conditions may involve dichloromethane (DCM) as a solvent, triethylamine (TEA) as a base, and DMAP as a catalyst at 0–20°C .
- Step 3 : Deprotection and purification using column chromatography or recrystallization to achieve >95% purity .
Key intermediates and byproducts should be monitored via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm the tert-butyl group (δ ~1.4 ppm for ) and cyanomethyl moiety (δ ~2.5–3.0 ppm for CH-CN).
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., calculated [M+H] for CHNO: 225.16).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of vapors, as limited toxicity data suggest potential acute toxicity (Category 4 for oral/dermal/inhalation exposure) .
- Storage : Keep in a cool, dry place away from strong oxidizers. Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Temperature Control : Lowering reaction temperature (e.g., 0°C) during exothermic steps reduces side-product formation .
- Catalyst Screening : Test alternative catalysts (e.g., Hünig’s base instead of TEA) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Replace DCM with THF or acetonitrile to improve solubility of intermediates .
- Scale-Up Considerations : Use continuous flow reactors for reproducible yields in gram-scale syntheses .
Q. How can stereochemical challenges during synthesis be addressed?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to separate enantiomers if racemization occurs during synthesis .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to control stereochemistry at the piperidine ring .
Q. What strategies resolve contradictions in reported reactivity data (e.g., conflicting yields or byproducts)?
- Methodological Answer :
- Parameter Replication : Systematically vary reaction parameters (solvent, temperature, catalyst loading) from conflicting studies to identify critical factors .
- Byproduct Analysis : Use LC-MS or GC-MS to characterize side products and propose mechanistic explanations (e.g., over-alkylation or hydrolysis of the nitrile group) .
Q. How is this compound utilized in drug discovery pipelines?
- Methodological Answer :
- Intermediate in Inhibitor Synthesis : It serves as a precursor for PI3Kδ inhibitors (e.g., via coupling with pyrazole or triazole moieties) .
- Chemical Probe Development : Functionalization of the piperidine ring enables structure-activity relationship (SAR) studies for bromodomain inhibitors .
- Biological Screening : The cyanomethyl group enhances binding to enzymatic active sites, as validated via SPR or fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
